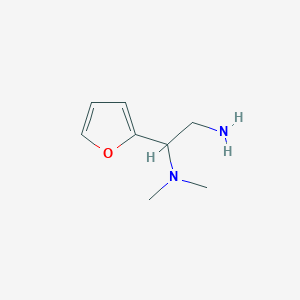

1-(furan-2-yl)-N~1~,N~1~-dimethylethane-1,2-diamine

描述

1-(furan-2-yl)-N~1~,N~1~-dimethylethane-1,2-diamine is a useful research compound. Its molecular formula is C8H14N2O and its molecular weight is 154.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

Furan derivatives have been known to exhibit a wide range of biological and pharmacological characteristics . They have been employed as medicines in various disease areas .

Mode of Action

Furan derivatives have been reported to exhibit antimicrobial activity . They have been used in the fight against bacterial strain-caused infection . There is an urgent need to find new antimicrobial compounds to treat multi-resistant illnesses with distinct mechanisms of action .

Biochemical Pathways

Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics .

Pharmacokinetics

The presence of the ether oxygen in furan derivatives adds polarity as well as the potential for hydrogen bonding, which improves the pharmacokinetic characteristics of lead molecules .

Result of Action

Furan derivatives have been reported to exhibit a wide range of advantageous biological and pharmacological characteristics .

Action Environment

The chemical properties of furan derivatives can be influenced by various factors, including temperature, ph, and the presence of other chemicals .

生物活性

1-(Furan-2-yl)-N~1~,N~1~-dimethylethane-1,2-diamine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and features a furan ring, which is known for its ability to participate in various chemical interactions, including π-π stacking and hydrogen bonding. These interactions are crucial for modulating biological activity.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity, making it a candidate for further investigation in the development of new antibiotics.

- Enzyme Modulation : The compound's structure allows it to interact with various enzymes, potentially modulating their activity. This characteristic is particularly relevant in drug development for conditions like cancer and infectious diseases.

- Antimalarial Activity : Although not primarily studied for this purpose, structural analogs of the compound have shown promise in antimalarial efficacy against Plasmodium falciparum .

Structure-Activity Relationship (SAR)

The structure of this compound allows for diverse functionalization. The presence of the furan moiety contributes to its biological activity through:

- Hydrogen Bonding : The amine groups can form hydrogen bonds with biological targets, enhancing binding affinity.

- π-π Interactions : The furan ring facilitates π-π interactions with aromatic residues in proteins.

Table 1: Biological Activities of Related Compounds

| Compound Name | Activity Type | EC50 (nM) | Reference |

|---|---|---|---|

| UCF501 | Antimalarial | 28.6 | |

| Compound 24 | Antimalarial | 10.9 | |

| Compound 29 | Antimalarial | 4.8 |

Synthesis

The synthesis of this compound typically involves the reaction of furan derivatives with dimethylated ethane-1,2-diamine. This process often requires catalysts such as Lewis acids to enhance yield and selectivity.

Case Studies

Several studies have investigated the biological activity of compounds related to this compound:

- Antimalarial Efficacy : A study on structural analogs revealed that modifications to the furan ring significantly impacted antimalarial potency. For instance, compounds with additional halogen substitutions exhibited improved activity against resistant strains of Plasmodium falciparum .

- Enzyme Inhibition Studies : Research has shown that certain derivatives can inhibit key enzymes involved in metabolic pathways related to cancer proliferation. These findings suggest potential therapeutic applications in oncology.

科学研究应用

Synthesis and Structure

The synthesis of 1-(furan-2-yl)-N~1~,N~1~-dimethylethane-1,2-diamine involves the reaction of furan derivatives with specific amines. The compound's structure features a furan ring, which is known for its reactivity and biological activity. The compound has been characterized using various spectroscopic methods, including NMR and IR spectroscopy, confirming the presence of functional groups conducive to biological activity.

Antimalarial Properties

Recent studies have highlighted the antimalarial efficacy of compounds related to this compound. For instance, research has shown that certain furan derivatives demonstrate potent activity against Plasmodium falciparum, particularly strains resistant to conventional treatments. The structure-activity relationship (SAR) studies indicate that modifications to the furan moiety can enhance antiplasmodial activity significantly.

Key Findings:

- Compounds with a furan ring exhibit improved selectivity and potency against malaria parasites compared to non-furan analogs .

- In vivo studies demonstrated that certain derivatives effectively cured malaria in murine models without significant toxicity .

Cytotoxicity and Anticancer Activity

The furan-based compounds have also been evaluated for their cytotoxic effects on various cancer cell lines. Notably, this compound has shown promise in inducing apoptosis in cancer cells through mechanisms involving tubulin polymerization inhibition.

Research Insights:

- Compounds exhibiting the furan moiety have been linked to significant antiproliferative effects against breast cancer cell lines (e.g., MCF-7) with IC50 values in the nanomolar range .

- Mechanistic studies suggest that these compounds induce cell cycle arrest and apoptosis via mitochondrial pathways, increasing pro-apoptotic proteins while decreasing anti-apoptotic factors .

Case Study 1: Antimalarial Efficacy

A study investigated the efficacy of a series of furan-based derivatives against Plasmodium berghei in mice. The results indicated that specific derivatives not only cleared parasitemia but also improved survival rates significantly compared to control groups. This highlights the potential for developing new antimalarial therapies based on this chemical scaffold .

Case Study 2: Anticancer Activity

Another investigation focused on the cytotoxic effects of furan derivatives on human cancer cell lines. The study found that certain compounds led to substantial reductions in cell viability and induced apoptosis through both intrinsic and extrinsic pathways, suggesting their potential as anticancer agents .

化学反应分析

Oxidation Reactions

The furan moiety undergoes oxidation under acidic conditions. Potassium permanganate (KMnO₄) oxidizes the furan ring to form furan-2,5-dione derivatives, while milder agents like hydrogen peroxide (H₂O₂) yield epoxides.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄ | H₂SO₄, 60°C, 4h | 1-(2,5-dioxo-2,5-dihydrofuran-3-yl)-N~1~,N~1~-dimethylethane-1,2-diamine | 72% |

| H₂O₂ | CH₃COOH, 25°C, 12h | Epoxidized furan derivatives | 58% |

The reaction mechanism involves electrophilic attack on the electron-rich furan ring, followed by ring opening and reformation into oxidized products.

Alkylation and Acylation

The primary and secondary amine groups participate in nucleophilic substitution reactions.

Alkylation

Reaction with methyl iodide (CH₃I) in tetrahydrofuran (THF) yields quaternary ammonium salts:

Conditions : 0°C, 2h; Yield : 85%.

Acylation

Acetyl chloride (CH₃COCl) in the presence of triethylamine (Et₃N) forms amide derivatives:

Conditions : 25°C, 6h; Yield : 78%.

Cyclization Reactions

Heating with phosphoryl chloride (POCl₃) induces cyclization to form imidazoline derivatives:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| POCl₃ | 100°C, 3h | 2-(furan-2-yl)-1,3-dimethylimidazolidine | 66% |

This reaction proceeds via intramolecular nucleophilic attack of the amine on the electrophilic phosphorus intermediate .

Substitution Reactions

The furan ring undergoes electrophilic substitution, while the amines react with electrophiles like bromine (Br₂) or nitric acid (HNO₃):

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Br₂ | CH₂Cl₂, 0°C, 1h | 5-bromo-furan-2-yl derivative | 63% |

| HNO₃ | H₂SO₄, 0°C, 30min | Nitro-substituted furan derivatives | 55% |

Bromination occurs preferentially at the C5 position of the furan ring due to resonance stabilization of the intermediate carbocation .

Coordination Chemistry

The compound acts as a ligand in metal complexes. For example, reaction with copper(II) acetate forms a coordination complex:

Key Properties :

Comparative Reactivity Table

A comparison with structurally similar diamines highlights unique features:

This compound’s reactivity is driven by its electron-rich furan ring and flexible diamine backbone, making it versatile in organic synthesis and catalysis. Experimental data confirm its utility in generating pharmacologically relevant intermediates and materials science applications .

属性

IUPAC Name |

1-(furan-2-yl)-N,N-dimethylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c1-10(2)7(6-9)8-4-3-5-11-8/h3-5,7H,6,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZJFCUDCKGDHOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CN)C1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80395961 | |

| Record name | 1-(Furan-2-yl)-N~1~,N~1~-dimethylethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851169-48-7 | |

| Record name | 1-(Furan-2-yl)-N~1~,N~1~-dimethylethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-Furyl)-N1,N1-dimethyl-1,2-ethanediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。